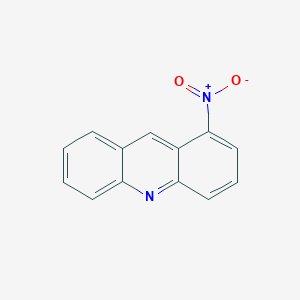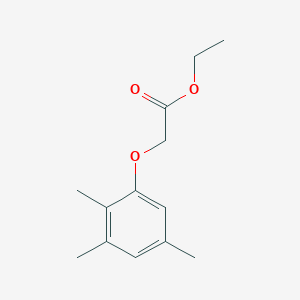
Ethyl (2,3,5-trimethylphenoxy)acetate
Vue d'ensemble
Description
Ethyl (2,3,5-trimethylphenoxy)acetate is a chemical compound with the molecular formula C13H18O3 . It is related to Ethyl (4-(acetyl-amino)-2,3,5-trimethylphenoxy)acetate, which has a slightly different structure and a molecular formula of C15H21NO4 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H18O3 . The related compound Ethyl (4-(acetyl-amino)-2,3,5-trimethylphenoxy)acetate has a molecular formula of C15H21NO4 .Applications De Recherche Scientifique
Antioxidant and Hypotensive Activities
A study by Bouaziz et al. (2019) explored the in vitro antioxidant and hypotensive activities of ethyl acetate extracts from Origanum glandulosum leaves. The ethyl acetate extract showed significant scavenging activity against radicals, suggesting its potential use as an antioxidant agent. Additionally, the extract demonstrated hypotensive effects by dose-dependently decreasing blood pressure in rats, indicating its potential application in managing hypertension Bouaziz, A., Khennouf, S., Abu Zarga, M. A., & Abdalla, S. (2019).
Neuroprotective Effects
Research by Ha et al. (2015) found that the ethyl acetate fraction from Actinidia arguta exhibited neuroprotective effects against oxidative stress-induced damage. The study highlighted the fraction's ability to inhibit acetylcholinesterase and protect neurons, which could be relevant for developing treatments against neurodegenerative diseases Ha, J., Jin, D., Park, S., Park, C., Seung, T., Bae, D., Kim, D.-O., & Heo, H. (2015).
Antidepressant-like Effects
The study by Pauleti et al. (2018) on Tabernaemontana catharinensis leaves revealed that the ethyl acetate fraction exhibited significant antidepressant-like effects in mice. The potential mechanism was linked to the presence of specific phenolic compounds, suggesting the fraction's application in developing antidepressant therapies Pauleti, N. N., Mello, J., Siebert, D., Micke, G., de Albuquerque, C. A. C., Alberton, M. D., & Baraúna, S. C. (2018).
Anti-inflammatory and Immunomodulatory Properties
Liu et al. (2012) discovered that ethyl acetate had protective effects against endotoxic shock and inflammation in mice models. The compound decreased the expression of inflammatory mediators and cytokines in activated macrophage cells, pointing to its potential application in anti-inflammatory therapies Liu, T., Xiao, N., Liu, Y., Wilson, B., Li, J., Wang, Y., Cao, X., & Liu, Z.-q. (2012).
Hepatoprotective Effects
A study on the ethyl acetate extract from Chaetomium globosum by Awad et al. (2018) demonstrated hepatoprotective activity against chemically induced liver damage in rats. The extract ameliorated biochemical parameters associated with liver function, suggesting its potential application in protecting against hepatotoxicity Awad, N., Kassem, H., Hamed, M., El-Feky, A., & El-Naggar, M. (2018).
Propriétés
IUPAC Name |
ethyl 2-(2,3,5-trimethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-15-13(14)8-16-12-7-9(2)6-10(3)11(12)4/h6-7H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNOVXBANYNJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC(=C1C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651833 | |
| Record name | Ethyl (2,3,5-trimethylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313988-16-8 | |
| Record name | Ethyl (2,3,5-trimethylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

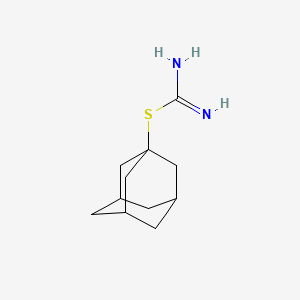
![2-[[4-[(1,3-Dioxoisoindol-2-yl)oxymethyl]phenyl]methoxy]isoindole-1,3-dione](/img/structure/B3051068.png)
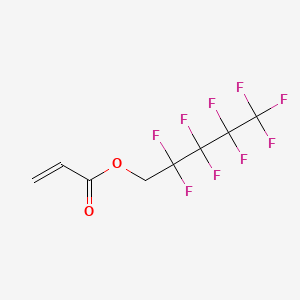
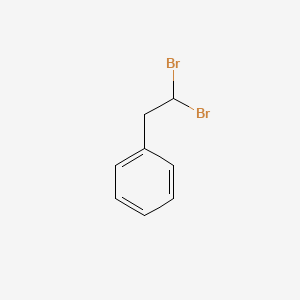
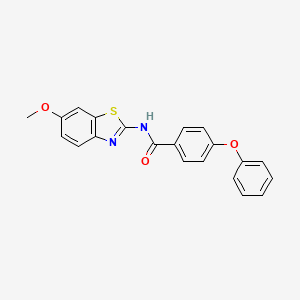

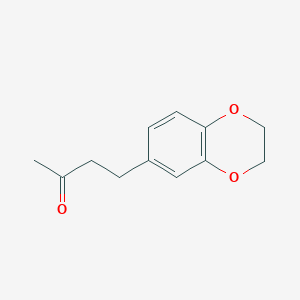
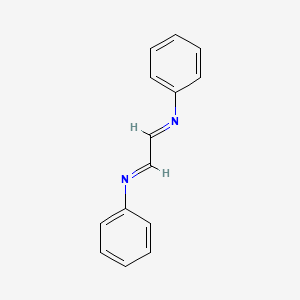


![4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B3051081.png)
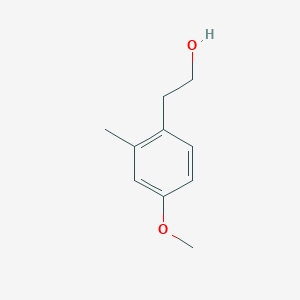
![n-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide](/img/structure/B3051084.png)
